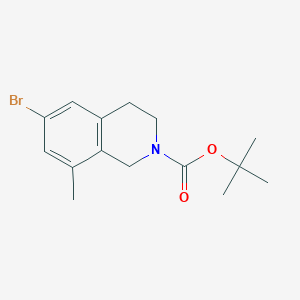

tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC18093687

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO2 |

|---|---|

| Molecular Weight | 326.23 g/mol |

| IUPAC Name | tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-5-6-17(9-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |

| Standard InChI Key | JTBCGMRPCHIJSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)Br |

Introduction

Chemical Identity and Structural Characteristics

The compound tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate features a tetrahydroisoquinoline core substituted with bromine at position 6, a methyl group at position 8, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. The Boc group enhances stability during synthetic manipulations, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions .

Molecular Formula and Weight

The molecular formula is inferred as C₁₆H₂₁BrNO₂ (assuming the addition of a methyl group to the 8-position of the 6-bromo analog). This aligns with the molecular weight of related compounds, such as tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (C₁₄H₁₈BrNO₂, MW 312.20) . Adjusting for the methyl substituent, the theoretical molecular weight is approximately 326.22 g/mol, consistent with brominated Boc-protected tetrahydroisoquinolines .

Spectroscopic Data

While specific NMR or MS data for the 8-methyl derivative is unavailable, analogs provide reference points:

-

1H NMR (6-bromo analog): δ 7.31 (dd, 1H), 7.30 (br s, 1H), 6.98 (d, 1H), 4.52 (s, 2H), 3.63 (t, 2H), 2.81 (t, 2H), 1.50 (s, 9H) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be extrapolated from methods for related brominated tetrahydroisoquinolines :

Boc Protection of Tetrahydroisoquinoline

-

Reaction Setup: A mixture of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (22.1 mmol) in THF is treated with diisopropylethylamine (DIPEA, 22.1 mmol) and di-tert-butyl dicarbonate (Boc₂O, 24 mmol).

-

Workup: After stirring at room temperature, the reaction is concentrated, acidified to pH 2 with H₃PO₄, and extracted with ethyl acetate.

-

Purification: Column chromatography yields the Boc-protected product (88% yield) .

Palladium-Catalyzed Borylation (for Further Functionalization)

A 3:1 mixture of 6-bromo and 8-bromo isomers undergoes borylation using bis(pinacolato)diboron and PdCl₂(dppf) in DMF at 81°C, yielding boronate esters for Suzuki-Miyaura couplings .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | THF, DIPEA, Boc₂O, rt, 16 hr | 88% |

| Borylation | PdCl₂(dppf), KOAc, DMF, 81°C, 12 hr | 96% |

Physicochemical Properties

Solubility and Lipophilicity

Experimental data for the 6-bromo-8-methyl analog is limited, but related compounds exhibit:

-

Solubility: 0.0373 mg/mL in aqueous buffer (pH 7.4) .

The methyl group at position 8 is expected to marginally increase lipophilicity (ΔLogP ≈ +0.15).

Pharmacokinetic Predictions

| Parameter | Value (6-Bromo Analog) | Predicted (8-Methyl) |

|---|---|---|

| GI Absorption | High | High |

| BBB Permeation | Yes | Yes |

| CYP2C19 Inhibition | Yes | Likely |

Applications in Drug Discovery

Antimicrobial Agents

Tetrahydroisoquinolines exhibit broad-spectrum activity against Gram-positive bacteria. The bromine atom enhances electrophilicity, facilitating interactions with bacterial topoisomerases .

CNS-Targeted Therapeutics

The Boc-protected derivative serves as a precursor for dopamine receptor ligands. Bromine allows for late-stage diversification via cross-coupling to introduce aryl or heteroaryl groups .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Corrosive | GHS05 | Use gloves, eye protection |

| Irritant | GHS07 | Avoid inhalation, skin contact |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume